molecular formula C4H5NS B1295346 5-Methylthiazole CAS No. 3581-89-3

5-Methylthiazole

Cat. No. B1295346
Key on ui cas rn: 3581-89-3
M. Wt: 99.16 g/mol
InChI Key: RLYUNPNLXMSXAX-UHFFFAOYSA-N
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Patent
US07192968B2

Procedure details

An N,N-dimethylformamide solution of 5-(bromo-methyl)thiazole was prepared by using 5-methylthiazole (5.00 g), N-bromosuccinimide (8.97 g) and α,α′-azobisisobutyronitrile (414 mg) in a similar manner to Referential Example 86, and morpholine (2.20 ml) and triethylamine (7.02 ml) were reacted with this solution to obtain the title compound (1.76 g) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
Quantity
414 mg
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Four
Quantity
7.02 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[Br:7][N:8]1[C:12](=O)CC[C:9]1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.N1CCOCC1>C(N(CC)CC)C.CN(C)C=O>[Br:7][CH2:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[CH3:9][N:8]([CH2:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1)[CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CN=CS1
Step Two
Name
Quantity
8.97 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
414 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
2.2 mL
Type
reactant
Smiles
N1CCOCC1
Step Five
Name
Quantity
7.02 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted with this solution

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CN=CS1
Name
Type
product
Smiles
CN(C)CC1=CN=CS1
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07192968B2

Procedure details

An N,N-dimethylformamide solution of 5-(bromo-methyl)thiazole was prepared by using 5-methylthiazole (5.00 g), N-bromosuccinimide (8.97 g) and α,α′-azobisisobutyronitrile (414 mg) in a similar manner to Referential Example 86, and morpholine (2.20 ml) and triethylamine (7.02 ml) were reacted with this solution to obtain the title compound (1.76 g) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
Quantity
414 mg
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Four
Quantity
7.02 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[Br:7][N:8]1[C:12](=O)CC[C:9]1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.N1CCOCC1>C(N(CC)CC)C.CN(C)C=O>[Br:7][CH2:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[CH3:9][N:8]([CH2:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1)[CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CN=CS1
Step Two
Name
Quantity
8.97 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
414 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
2.2 mL
Type
reactant
Smiles
N1CCOCC1
Step Five
Name
Quantity
7.02 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted with this solution

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CN=CS1
Name
Type
product
Smiles
CN(C)CC1=CN=CS1
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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